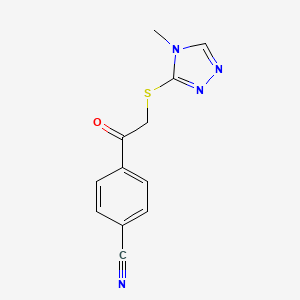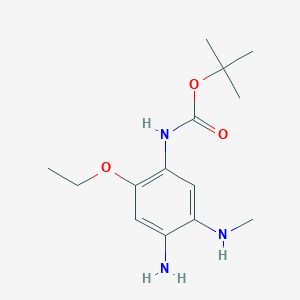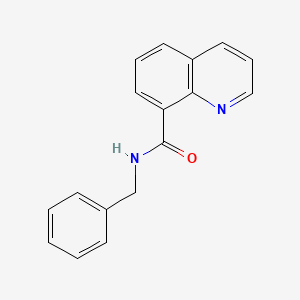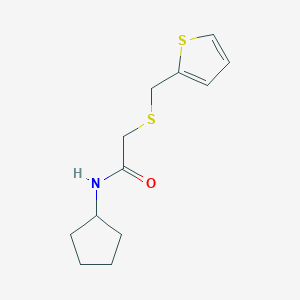
4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with a pyrrole ring substituted with bromine, cyano, and carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the bromination of 1-methyl-1H-pyrrole-2-carboxylic acid followed by the introduction of a cyano group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The cyano group can be introduced using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
化学反应分析
Types of Reactions
4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents (e.g., KMnO4) in aqueous or acidic conditions.
Major Products
Substitution: Various substituted pyrrole derivatives.
Reduction: 4-Amino-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid.
Oxidation: 4-Bromo-5-cyano-1-methyl-1H-pyrrole-2,3-dicarboxylic acid.
科学研究应用
4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like bromine and cyano allows for specific interactions with target molecules, influencing their binding affinity and selectivity.
相似化合物的比较
Similar Compounds
4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid: Lacks the cyano group, which may affect its reactivity and applications.
5-Cyano-1-methyl-1H-pyrrole-2-carboxylic acid:
4,5-Dibromo-1-methyl-1H-pyrrole-2-carboxylic acid: Contains an additional bromine atom, which can alter its reactivity and applications.
Uniqueness
4-Bromo-5-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both bromine and cyano groups on the pyrrole ring. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H5BrN2O2 |
|---|---|
分子量 |
229.03 g/mol |
IUPAC 名称 |
4-bromo-5-cyano-1-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H5BrN2O2/c1-10-5(7(11)12)2-4(8)6(10)3-9/h2H,1H3,(H,11,12) |
InChI 键 |
QECTVKOIXDVATE-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=C1C#N)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




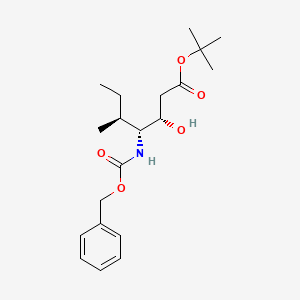
![1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B14907637.png)

